Kuromanin chloride

Beschreibung

Eigenschaften

IUPAC Name |

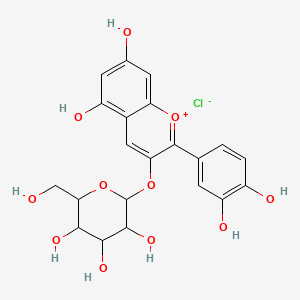

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNONATNXDQJF-UBNZBFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028798 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7084-24-4 | |

| Record name | Cyanidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7084-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDIN 3-GLUCOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X15R84UEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Bioactivity of Kuromanin Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids. These water-soluble pigments are responsible for the vibrant red, purple, and blue hues observed in numerous fruits, vegetables, and flowers.[1][2] Beyond their role as natural colorants, anthocyanins, and specifically this compound, have garnered significant attention from the scientific community for their potential therapeutic properties. These bioactive compounds have been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer activities.[3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its quantification, and an exploration of its molecular mechanisms of action, with a focus on the SIRT1/Nrf2 and caspase signaling pathways.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. Its concentration can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. Berries, particularly those with dark pigmentation, are among the richest sources of this compound. Additionally, certain varieties of grains and vegetables are notable for their high this compound content.

Quantitative Data on this compound in Various Natural Sources

The following tables summarize the concentration of this compound, expressed as cyanidin-3-glucoside (C3G), in a selection of fruits and grains. The data is presented as milligrams per 100 grams of fresh weight (FW) or dry weight (DW), as indicated.

Table 1: Concentration of this compound (Cyanidin-3-Glucoside) in Berries (mg/100g FW)

| Berry | Cultivar/Variety | Concentration (mg/100g FW) |

| Blackberry | Darrow | 80.98 |

| Blackberry | Thornless Evergreen | 95.50 |

| Wild Bilberry | Vaccinium meridionale | 329 ± 28 |

Table 2: Concentration of this compound (Cyanidin-3-Glucoside) in Grains (mg/100g DW)

| Grain | Plant Part | Concentration (mg/100g DW) |

| Purple Corn | Cob | 290 - 1333 |

| Black Rice | Bran | Up to 256 |

Experimental Protocols

Accurate quantification of this compound in plant matrices is crucial for research and development purposes. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the most common and reliable method for this analysis. Below are detailed protocols for the extraction and quantification of this compound from blackberries and purple corn.

Protocol 1: Extraction and HPLC-DAD Quantification of this compound in Blackberries

1. Sample Preparation:

-

Fresh blackberries are freeze-dried and then ground into a fine powder.

2. Extraction:

-

Weigh 10 grams of the powdered blackberry sample and place it in a 100 mL flask.

-

Add 50 mL of an acidified methanol solution (80% methanol, 1% hydrochloric acid, v/v).

-

The mixture is sonicated for 30 minutes at room temperature.

-

The extract is then centrifuged at 4000 rpm for 15 minutes, and the supernatant is collected.

-

The extraction process is repeated twice more on the remaining pellet, and all supernatants are combined.

-

The combined extract is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-15 min: 10-15% B

-

15-30 min: 15-25% B

-

30-35 min: 25-50% B

-

35-40 min: 50-10% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 520 nm.

-

Quantification: A calibration curve is generated using a certified this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Extraction and HPLC-DAD Quantification of this compound in Purple Corn

1. Sample Preparation:

-

The cobs of purple corn are dried at 40°C and then ground into a fine powder.

2. Extraction:

-

A 1-gram sample of the powdered corn cob is mixed with 20 mL of 95% ethanol containing 1.5 N HCl (85:15, v/v).

-

The mixture is incubated in a shaking water bath at 60°C for 2 hours.

-

After incubation, the mixture is centrifuged at 4000 x g for 15 minutes.

-

The supernatant is collected, and the pellet is re-extracted under the same conditions.

-

The supernatants from both extractions are combined and filtered through a 0.45 µm filter.

3. HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-10 min: 0-15% B

-

10-50 min: 15-30% B

-

50-60 min: 30-80% B

-

60-70 min: 80-0% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 515 nm.

-

Quantification: this compound concentration is calculated based on a standard curve prepared with a known concentration of the reference compound.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating key cellular signaling pathways. This section details its role in the SIRT1/Nrf2 antioxidant response pathway and the intrinsic apoptosis pathway.

SIRT1/Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.

This compound is believed to activate the Nrf2 pathway indirectly. By inducing a mild level of reactive oxygen species (ROS), it can lead to the oxidation of critical cysteine residues on Keap1. This conformational change in Keap1 results in the release of Nrf2, allowing it to exert its protective effects. Additionally, sirtuin 1 (SIRT1), a histone deacetylase, can also activate Nrf2, and some evidence suggests that polyphenols like this compound may influence SIRT1 activity.

References

Kuromanin Chloride: A Multifaceted Regulator in Plant Physiology and Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside chloride, is a prominent member of the anthocyanin family of water-soluble pigments.[1][2][3] Widely distributed throughout the plant kingdom, it imparts the vibrant red, purple, and blue hues to a multitude of flowers, fruits, and leaves.[4][5] Beyond its aesthetic contribution, this compound is a pivotal molecule in plant physiology and defense, acting as a potent antioxidant, a protectant against environmental stressors, and a deterrent to pathogens and herbivores.[6][7][8] This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted roles of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Chemical Identity and Distribution

This compound is the 3-glucoside of cyanidin, belonging to the flavonoid class of secondary metabolites.[6][9] It is one of the most common anthocyanins found in nature.[10] Its presence has been documented in a wide array of plant species, including blackcurrant, elderberry, raspberry, soybean seed coats, plum, peach, lychee, açaí, red oranges, and black rice.[4][5]

Table 1: this compound (Cyanidin-3-O-glucoside) Content in Various Plant Sources

| Plant Source | Part | Cyanidin-3-O-glucoside Content (mg/100g Fresh Weight) | Reference |

| Eggplant (Philippine varietal) | Peel | 161.10 (as Cy3G equivalents) | [8] |

| Blackberry (Rubus species) | Fruit | Predominant anthocyanin | [6][11] |

| Black Rice (Oryza sativa L.) | Bran | High concentrations | [4][10] |

| Purple Corn (Zea mays L.) | Kernels | Major anthocyanin | [4][5] |

| Red Raspberry (Rubus idaeus L.) | Fruit | Present | [4][10] |

| European Elderberry (Sambucus nigra) | Fruit | Detected | [4] |

Role in Plant Physiology

The physiological functions of this compound are diverse and crucial for plant survival and propagation.

Pigmentation and Pollinator Attraction

As a key pigment, this compound is responsible for the coloration of many flowers and fruits.[5] These visual cues are vital for attracting pollinators, such as insects and birds, and seed dispersers, thereby ensuring successful plant reproduction.[8]

Antioxidant Activity and Stress Mitigation

This compound is a powerful antioxidant.[1][5][6] Plants synthesize and accumulate this compound to counteract the damaging effects of reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stress.[6][11] By scavenging free radicals, this compound protects cellular components, such as DNA, proteins, and lipids, from oxidative damage.[12]

The accumulation of anthocyanins, including this compound, is a well-documented response to various abiotic stresses:

-

High Light and UV Radiation: It acts as a sunscreen, absorbing excess light energy and shielding the photosynthetic machinery from photoinhibition.[7][13]

-

Drought and High Salinity: Increased anthocyanin biosynthesis helps in osmotic adjustment and detoxification of ROS, thereby enhancing tolerance to water deficit and salt stress.[13][14]

-

Low Temperature: Accumulation of this compound is often observed during cold acclimation and is believed to contribute to frost tolerance.[1]

Role in Plant Defense

Plants employ a sophisticated arsenal of chemical defenses, and this compound is an important component of this system.

Defense Against Biotic Threats

This compound contributes to plant defense against a range of biological adversaries:

-

Antimicrobial Activity: Anthocyanins have been shown to possess antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi.[7][8][15] This provides a chemical barrier against infection.

-

Anti-herbivory: The accumulation of phenolic compounds, including this compound, can deter herbivores.[16] These compounds can act as feeding deterrents due to their astringent taste or by reducing the nutritional value of the plant tissue.[17] Studies have indicated that cyanidin-3-O-glucoside can act as a protective agent for cotton leaves against the cotton bollworm.[17]

Biosynthesis and Regulation

The production of this compound is a complex process, tightly regulated at the genetic level and influenced by environmental cues.

The Anthocyanin Biosynthesis Pathway

This compound is synthesized through the flavonoid pathway.[8][14] The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce naringenin chalcone, a key precursor.[14] Subsequent enzymatic reactions, including those catalyzed by chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), lead to the formation of cyanidin.[18][19] Finally, the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the cyanidin backbone to form cyanidin-3-O-glucoside (kuromanin).[19]

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound-Application_Chemicalbook [chemicalbook.com]

- 6. What is this compound?_Chemicalbook [chemicalbook.com]

- 7. Quantification of Anthocyanin Content [en.bio-protocol.org]

- 8. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects [mdpi.com]

- 9. Chrysanthemin - Wikipedia [en.wikipedia.org]

- 10. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound – دیجی متریالز [digimaterials.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Towards Advances in Medicinal Plant Antimicrobial Activity: A Review Study on Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 17. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hort [journals.ashs.org]

The Biosynthesis of Cyanidin-3-O-glucoside: A Technical Guide for Researchers

Abstract

Cyanidin-3-O-glucoside (C3G), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the red, purple, and blue hues observed in numerous plant tissues. Beyond its role as a natural colorant, C3G exhibits a wide array of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects, making it a compound of significant interest for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the biosynthesis of cyanidin-3-O-glucoside in plants, detailing the enzymatic pathway, regulatory mechanisms, quantitative data, and key experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of cyanidin-3-O-glucoside originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions, localized in the cytoplasm, leads to the formation of the core anthocyanidin structure, which is subsequently glycosylated to yield C3G. The key enzymes and their respective steps are outlined below.

Phenylpropanoid Pathway and Chalcone Synthesis

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids.

Flavonoid Pathway to Dihydroflavonols

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to produce dihydrokaempferol (DHK).

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol, converting it to dihydroquercetin (DHQ).

Anthocyanin-Specific Pathway

-

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin. The substrate specificity of DFR is a critical determinant of the type of anthocyanin produced.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme catalyzes the oxidation of leucocyanidin to form the unstable colored anthocyanidin, cyanidin.

-

UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT): In the final and stabilizing step, a glucosyl group from UDP-glucose is transferred to the 3-hydroxyl group of cyanidin, resulting in the stable and water-soluble cyanidin-3-O-glucoside[1][2][3].

References

An In-depth Technical Guide to Kuromanin Chloride: Chemical Structure, Stereochemistry, and Biological Activity

A comprehensive overview for researchers, scientists, and drug development professionals.

Kuromanin chloride, also known as cyanidin-3-O-glucoside chloride or chrysanthemin, is a prominent member of the anthocyanin family of natural pigments.[1][2][3] Found abundantly in various fruits and vegetables such as blackcurrants, blackberries, and black rice, this water-soluble compound is responsible for their characteristic deep red, purple, and blue hues.[1] Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a detailed exploration of the chemical structure, stereochemistry, and key biological signaling pathways associated with this compound, along with relevant experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a glycoside of cyanidin, where the cyanidin aglycone is linked to a β-D-glucose molecule at the C3 position via an O-glycosidic bond. The positive charge on the oxygen atom of the C-ring in the flavylium cation form is balanced by a chloride anion.

The precise spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of this compound. The IUPAC name, (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride, explicitly defines the stereochemical configuration at the chiral centers of the glucose moiety. This specific conformation is essential for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C21H21ClO11 | [2] |

| Molecular Weight | 484.84 g/mol | [2] |

| CAS Number | 7084-24-4 | [2] |

| Appearance | Dark red to purple powder | |

| Solubility | Soluble in water and polar organic solvents | |

| SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O.[Cl-] | [4] |

| InChI | InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1 | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| UV-Vis (in acidic methanol) | λmax ≈ 520-530 nm[5] |

| 1H NMR (400 MHz, CDCl3) | Aromatic protons: δ 6.62-7.99 ppm; Anomeric proton (H-1''): δ ~5.2 ppm[6] |

| 13C NMR (100 MHz, CDCl3) | Aromatic carbons: δ 115-156 ppm; Anomeric carbon (C-1''): δ ~101 ppm[6][7] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) for Quantification

A validated HPLC with a Diode Array Detector (DAD) method is commonly used for the quantification of this compound in plant extracts and other matrices.[8][9][10][11][12]

Table 3: Validated HPLC-DAD Method for this compound Quantification

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-5 min, 5% B; 5-20 min, 5-25% B; 20-25 min, 25-50% B; 25-30 min, 50-5% B; 30-35 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 520 nm |

| Injection Volume | 20 µL |

| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 2% |

Sample Preparation: Plant material is typically extracted with an acidified methanol or ethanol solution. The extract is then filtered and diluted with the mobile phase before injection.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

CD spectroscopy is a powerful technique to study the stereochemistry and aggregation of chiral molecules like this compound in solution.[13][14][15]

Protocol Outline:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., acidic water, pH 1) at various concentrations.

-

Instrument Setup: Use a CD spectropolarimeter equipped with a temperature control unit.

-

Data Acquisition: Record CD spectra in the near-UV and visible regions (typically 350-700 nm).

-

Data Analysis: Analyze the spectra for characteristic Cotton effects, which provide information on the chirality and self-association of the molecules. This compound typically exhibits left-handed CD signals, indicative of a left-handed screw-like arrangement in its self-associated state.[14]

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Neuroprotection Against Glutamate-Induced Excitotoxicity

Excessive glutamate, an excitatory neurotransmitter, can lead to neuronal cell death, a process implicated in neurodegenerative diseases.[16][17][18][19][20] this compound has been shown to protect neurons from this glutamate-induced excitotoxicity.[16] The proposed mechanism involves the modulation of glutamate receptor activity and downstream signaling cascades that lead to apoptosis.

Caption: this compound's neuroprotective effect against glutamate excitotoxicity.

Modulation of Nrf2 and NF-κB Signaling Pathways

The transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) play crucial roles in cellular defense against oxidative stress and in the inflammatory response, respectively.[21][22][23][24][25] this compound has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes, while inhibiting the pro-inflammatory NF-κB pathway.[21]

Caption: Dual regulatory role of this compound on Nrf2 and NF-κB pathways.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on a specific signaling pathway in a cell-based model.

Caption: A generalized workflow for studying the cellular effects of this compound.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and neurodegeneration makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols outlined in this guide provide a foundation for researchers to accurately quantify and characterize this compound and to further elucidate its mechanisms of action. As our understanding of this potent anthocyanin deepens, so too will the potential for its application in promoting human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. extrasynthese.com [extrasynthese.com]

- 4. Kuromanin | C21H21O11+ | CID 441667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Validation of an HPLC-DAD method for the determination of plant phenolics – ScienceOpen [scienceopen.com]

- 11. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]

- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. comum.rcaap.pt [comum.rcaap.pt]

- 14. Circular dichroism of anthocyanidin 3-glucoside self-aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Neuroprotective Effects of this compound (Anthocyanin) Against Glutamatergic Excitotoxicity in Neuroblastoma Cells [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. Mechanisms of Nrf2 and NF-κB pathways in diabetic wound and potential treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuromanin Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin chloride, also known as Chrysanthemin or Cyanidin-3-O-glucoside chloride, is a prominent member of the anthocyanin family of flavonoids. Widely found in various pigmented fruits and vegetables, this natural compound has garnered significant scientific interest due to its potent antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into its mechanisms of action. Detailed experimental protocols for assessing its biological activities and illustrative diagrams of key signaling pathways are presented to facilitate further research and drug development endeavors.

Physicochemical Properties

This compound is a water-soluble glycoside of cyanidin. Its fundamental properties are essential for experimental design and interpretation.

| Property | Value | Reference |

| CAS Number | 7084-24-4 | [1][2][3][4] |

| Molecular Weight | 484.84 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₁ClO₁₁ | [1][2] |

| Appearance | Brown to reddish-brown solid | [1] |

| Synonyms | Chrysanthemin, Cyanidin 3-O-glucoside chloride, Asterin | [2][3] |

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, making it a promising candidate for therapeutic development. Its primary mechanism is often attributed to its potent antioxidant capacity, which underpins its efficacy in various disease models.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress-induced neuronal damage. It has been shown to protect neuronal cells from excitotoxicity and reduce the production of reactive oxygen species (ROS).

Anti-Cancer Activity

Emerging evidence suggests that this compound possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action include the induction of apoptosis through caspase activation and the modulation of key signaling pathways involved in cancer progression.

CD38 Inhibition

This compound is a known inhibitor of the ectoenzyme CD38.[1] CD38 is involved in calcium signaling and NAD+ metabolism, and its dysregulation has been implicated in various diseases, including cancer and metabolic disorders. By inhibiting CD38, this compound can modulate intracellular NAD+ levels and downstream signaling pathways.

Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

References

The Multifaceted Health Benefits of Dietary Kuromanin Chloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside (C3G), is a prominent member of the anthocyanin family, widely distributed in pigmented fruits and vegetables. This technical guide provides a comprehensive overview of the health benefits associated with dietary this compound intake, with a focus on its molecular mechanisms of action. This document synthesizes current scientific evidence on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development. Furthermore, key signaling pathways modulated by this compound, including Nrf2, NF-κB, and AMPK, are visually elucidated through detailed diagrams. This whitepaper aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound, or cyanidin-3-O-glucoside (C3G), is a naturally occurring anthocyanin responsible for the red, purple, and blue colors of many fruits and vegetables.[1][2] Beyond its role as a natural pigment, a growing body of scientific evidence highlights its significant pharmacological activities and health-promoting effects.[3] These include potent antioxidant, anti-inflammatory, anticarcinogenic, neuroprotective, and antidiabetic properties.[1] The therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways involved in the pathogenesis of various chronic diseases. This document provides an in-depth analysis of the current understanding of this compound's health benefits, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Pharmacokinetics and Bioavailability

The therapeutic efficacy of this compound is intrinsically linked to its absorption, distribution, metabolism, and elimination (ADME) profile. Studies in rats have shown that after oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with plasma concentrations peaking at around 30 minutes.[1] However, its bioavailability is relatively low, estimated to be between 0.5% and 1.5% in rats.[1] In humans, the relative bioavailability has been reported to be approximately 12.38%.[4] Once absorbed, this compound is metabolized into various degradation products, including phenolic, hippuric, phenylacetic, and phenylpropenoic acids, which are then circulated and excreted.[4] The half-life of its metabolites can range from 12 to 52 hours, indicating a prolonged presence in the circulation.[4] Co-administration with substances like allyl isothiocyanate has been shown to enhance its gastrointestinal absorption.[1]

Health Benefits and Mechanisms of Action

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key contributor to cellular damage and chronic diseases.[5] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound | 832 ± 10.22 µg/mL | [6] |

| FRAP | This compound | 662 ± 8.32 µg/mL | [6] |

Signaling Pathway: Nrf2 Activation

This compound exerts its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cardiovascular disease, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[9]

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Treatment | Effect | Reference |

| Human Neutrophils | C3G | 50% inhibition of TNF-α production | [10] |

| Human Neutrophils | C3G | 30% inhibition of IL-6 production | [10] |

| HT-29 | C3G | Reduction in NO, PGE2, and IL-8 production | [11] |

| THP-1 Macrophages | C3G | Reduction in TNF-α, IL-1β, IL-6, and IL-8 levels | [12] |

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[9][13]

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer effects in various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[14][15]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Effect | IC50 Value | Reference |

| MKN-45 (Gastric Cancer) | Cytotoxicity | 87 µM (24h) | [14] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 110 µg/ml (24h) | [15] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 60 µg/ml (48h) | [15] |

| HS578T (Breast Cancer) | Growth Inhibition | ~30 µM | [16] |

| PC-3 (Prostate Cancer) | Growth Inhibition | 10-50 µM | [17] |

| HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 10-50 µM | [17] |

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. This compound has emerged as a potential neuroprotective agent due to its ability to cross the blood-brain barrier and mitigate key pathological processes.[18][19]

Quantitative Data on Neuroprotective Effects

| Model | Treatment | Effect | Reference |

| APPswe/PS1ΔE9 mice | 30 mg/kg/day C3G for 16 weeks | Reduced soluble and insoluble Aβ40 and Aβ42 levels | [20] |

| SH-SY5Y cells | 60 µg/mL C3G | Protective effect against Aβ1–42-induced decline in cell viability | [21] |

| HMC3 microglia cells | 50 µM C3G | Shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype | [22] |

Anti-Diabetic Effects

This compound has shown potential in the management of type 2 diabetes by improving insulin sensitivity and glucose metabolism.[23][24]

Quantitative Data on Anti-Diabetic Effects

| Cell Line/Model | Treatment | Effect | Reference |

| Human omental adipocytes | 50 µmol/L C3G | ~60% increase in glucose uptake in unstimulated cells | [25] |

| 3T3-L1 adipocytes | 20 µM and 100 µM C3G | 1.3- and 1.8-fold increase in glucose uptake, respectively | [23] |

| Diabetic rats | Wild blackberry extract | Reduction in glucose levels from 360 to 270 mg/dL | [23] |

Signaling Pathway: AMPK Activation

The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating glucose and lipid metabolism.[26][27] Activation of AMPK can lead to increased glucose uptake in muscle and other tissues, and reduced glucose production in the liver. This compound has been shown to activate AMPK, which in turn can lead to the phosphorylation of downstream targets that promote glucose uptake and inhibit gluconeogenesis.[26][28] One of the proposed mechanisms for AMPK activation by C3G is through the adiponectin receptor signaling pathway.[26][29]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this whitepaper.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Cell Viability Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified duration.

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Protocol Outline:

-

Treat cells with this compound to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to quantify the different cell populations.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol Outline for NF-κB Activation:

-

Treat cells with this compound and/or an inflammatory stimulus.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion and Future Directions

Dietary intake of this compound presents a promising avenue for the prevention and management of a wide range of chronic diseases. Its potent antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects are underpinned by its ability to modulate critical cellular signaling pathways, including Nrf2, NF-κB, and AMPK. The quantitative data and experimental protocols summarized in this whitepaper provide a solid foundation for further preclinical and clinical investigations.

For drug development professionals, this compound represents a promising natural lead compound. However, its low bioavailability is a significant hurdle that needs to be addressed. Future research should focus on developing novel delivery systems, such as nanoformulations or co-administration with absorption enhancers, to improve its pharmacokinetic profile and therapeutic efficacy. Furthermore, well-designed clinical trials are imperative to validate the health benefits observed in preclinical studies and to establish safe and effective dosages for human use. A deeper understanding of the metabolism of this compound and the bioactivity of its metabolites will also be crucial for optimizing its therapeutic applications. The continued exploration of this versatile phytochemical holds great promise for the development of novel nutraceuticals and pharmaceuticals for the betterment of human health.

References

- 1. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Safety and Pharmacokinetics of Cyanidin-3-Glucoside after 2-Week Administration of Black Bean Seed Coat Extract in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions [mdpi.com]

- 9. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]

- 10. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyanidin-3-glucoside inhibits amyloid β25–35-induced neuronal cell death in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyanidin-3-O-glucoside protects the brain and improves cognitive function in APPswe/PS1ΔE9 transgenic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Cyanidin-3-O-Glucoside Regulates the M1/M2 Polarization of Microglia via PPARγ and Aβ42 Phagocytosis Through TREM2 in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cyanidin-3-O-glucoside as a Nutrigenomic Factor in Type 2 Diabetes and Its Prominent Impact on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-diabetic effect of anthocyanin cyanidin-3-O-glucoside: data from insulin resistant hepatocyte and diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cyanidin-3-O-β-Glucoside and Protocatechuic Acid Exert Insulin-Like Effects by Upregulating PPARγ Activity in Human Omental Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cyanidin-3-O-β-glucoside regulates fatty acid metabolism via an AMP-activated protein kinase-dependent signaling pathway in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Kuromanin Chloride: A Technical Deep-Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids, widely distributed in various colored fruits and vegetables.[1][2] Renowned for its potent antioxidant properties, this compound is the subject of extensive research for its potential therapeutic applications in conditions associated with oxidative stress.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the antioxidant activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Antioxidant Mechanisms

The antioxidant prowess of this compound stems from a combination of direct and indirect mechanisms:

-

Direct Free Radical Scavenging: this compound possesses a chemical structure rich in hydroxyl groups that can directly donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS), including superoxide radicals and peroxyl radicals.[2][5] This direct scavenging activity is a primary contributor to its immediate protective effects against oxidative damage.

-

Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, this compound stimulates the cellular antioxidant machinery by activating key signaling pathways. The most notable of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of a suite of antioxidant and cytoprotective genes, including those encoding for enzymes like superoxide dismutase (SOD) and catalase (CAT).[3][6]

-

Modulation of Cellular Signaling Pathways: this compound has been shown to influence other critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. By modulating the phosphorylation of key proteins like p38, JNK, and ERK, it can influence cellular responses to oxidative stress and inflammation.[7]

Data Presentation: Quantitative Antioxidant Activity

The following tables summarize the quantitative data on the antioxidant activity of this compound (cyanidin-3-O-glucoside) from various in vitro studies.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (mg/mL) | Reference |

| This compound (C3G) | 0.014 | [3] |

| C3G Liposomes | 0.011 | [3] |

| Vitamin C (Vc) | 0.016 | [3] |

Table 2: ABTS Radical Scavenging Activity

| Compound | Concentration (mg/mL) | Scavenging Rate (%) | Reference |

| This compound (C3G) | 0.015 | 9.8 ± 1.1 | [3] |

| 0.020 | 20.9 ± 1.9 | [3] | |

| 0.025 | 42.6 ± 2.1 | [3] | |

| 0.030 | 52.9 ± 1.5 | [3] | |

| 0.035 | 68.5 ± 1.7 | [3] | |

| 0.040 | 78.1 ± 2.8 | [3] | |

| C3G Liposomes | 0.015 | 3.5 ± 0.8 | [3] |

| 0.020 | 17.7 ± 1.2 | [3] | |

| 0.025 | 38.4 ± 1.6 | [3] | |

| 0.030 | 48.6 ± 1.8 | [3] | |

| 0.035 | 59.8 ± 1.9 | [3] | |

| 0.040 | 73.2 ± 2.1 | [3] |

Table 3: Effect on Superoxide Dismutase (SOD) Activity in HepG2 Cells

| Treatment | SOD Activity (μM/mg protein) | Reference |

| Control (0 μM this compound) | ~1.5 | [1] |

| 10 μM this compound | ~2.0 | [1] |

| 20 μM this compound | ~2.2 | [1] |

| 40 μM this compound | ~2.5* | [1] |

| Note: Values are estimated from the graphical representation in the cited study. A statistically significant increase in SOD activity was observed in a concentration-dependent manner. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a general workflow for assessing its antioxidant activity.

Caption: Nrf2 Signaling Pathway Activation by this compound.

Caption: Modulation of the MAPK Signaling Pathway by this compound.

Caption: General Experimental Workflow for Assessing Antioxidant Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

-

Incubation: Add different concentrations of the this compound solution to the respective wells/cuvettes. A control containing only the solvent and DPPH solution should be included. Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well/cuvette at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the this compound solution at different concentrations to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value can be determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in the presence of a peroxyl radical generator. The reduction in fluorescence intensity indicates the cellular antioxidant activity.

Protocol:

-

Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well black-walled microplate and allow them to reach confluence.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA (e.g., 25 µM) in a suitable buffer for 1 hour at 37°C.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of this compound for a specified time.

-

Induction of Oxidative Stress: After the treatment period, add a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a defined period (e.g., 1 hour) using a fluorescence microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The cellular antioxidant activity is expressed as the percentage reduction in AUC in the presence of the antioxidant compared to the control.

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique allows for the assessment of changes in the expression and phosphorylation status of proteins involved in signaling pathways like Nrf2 and MAPK upon treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specific duration. After treatment, wash the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-phospho-p38, anti-p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

Conclusion

This compound exhibits a robust and multi-pronged antioxidant activity. Its ability to directly scavenge free radicals, coupled with its capacity to enhance the endogenous antioxidant defense system via the Nrf2 pathway and modulate key cellular signaling cascades like the MAPK pathway, underscores its significant potential as a therapeutic agent for oxidative stress-related pathologies. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant properties of this promising natural compound. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy [imrpress.com]

Neuroprotective Effects of Kuromanin Chloride In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Emerging in vitro research has highlighted its potential as a neuroprotective agent, offering a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

| Table 1: Cytotoxicity and Optimal Concentration of this compound in SH-SY5Y Cells | |

| Concentration | Effect on Cell Viability |

| 10 µM | Minimal cytotoxic effects, identified as an optimal concentration for neuroprotection studies.[1] |

| >10 µM | Increased cytotoxicity observed at higher concentrations.[1] |

| Table 2: Neuroprotective Effects of this compound against Glutamatergic Excitotoxicity | |

| Experimental Model | Human neuroblastoma SH-SY5Y cells |

| Neurotoxic Insult | 50 mM L-glutamic acid monosodium (MSG)[1] |

| This compound Pre-treatment | 10 µM |

| Observed Neuroprotective Effects | - Attenuation of MSG-induced cell death.[1]- Preservation of normal cell morphology.[1] |

| Table 3: Effects of this compound on Gene Expression in Neuronal Cells | |

| Gene | Observed Effect |

| Brain-Derived Neurotrophic Factor (BDNF) | Upregulation in response to excitotoxicity, a survival mechanism supported by this compound treatment.[1] |

| Breast Cancer gene 1 (BRCA1) | Implicated in the DNA damage response pathway; its modulation is a part of the neuroprotective mechanism. |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Increased expression and nuclear translocation, leading to the activation of antioxidant response elements. |

| Heme Oxygenase-1 (HO-1) | Upregulation as a downstream target of Nrf2, contributing to the antioxidant and anti-inflammatory effects.[2] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the neuroprotective effects of this compound are provided below.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neurodegenerative disease studies.[1]

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.

-

Treatment Protocol: For neuroprotection assays, cells are typically pre-treated with this compound for a specified period (e.g., 24 hours) before being exposed to a neurotoxic agent.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

-

Treatment: Expose cells to various concentrations of this compound with or without a neurotoxic agent.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.[4]

-

LDH Reaction: Add a reaction mixture from a commercial LDH assay kit to the supernatant in a new 96-well plate.[5]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in cellular stress response and survival.

The Nrf2/HO-1 Antioxidant Response Pathway

A primary mechanism of this compound's neuroprotective action is the activation of the Nrf2/HO-1 signaling pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. This cascade enhances the cell's capacity to neutralize reactive oxygen species and mitigate oxidative damage.

Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound like this compound in vitro.

Involvement of BDNF and BRCA1

Studies have shown that this compound treatment can influence the expression of genes crucial for neuronal survival and DNA repair.[1] Brain-Derived Neurotrophic Factor (BDNF), a key molecule in promoting neuron growth and survival, is upregulated in the presence of this compound during excitotoxic stress.[1] Additionally, the modulation of Breast Cancer gene 1 (BRCA1), a gene involved in DNA damage repair, suggests that this compound may also protect neurons by maintaining genomic integrity. Recent research has indicated a potential interaction between BRCA1 and Nrf2, where BRCA1 can promote Nrf2 stability and activation, thereby enhancing the antioxidant response.[6][7]

Conclusion

The in vitro evidence strongly suggests that this compound exerts significant neuroprotective effects through multiple mechanisms. Its ability to mitigate excitotoxicity, enhance endogenous antioxidant defenses via the Nrf2/HO-1 pathway, and modulate genes involved in neuronal survival and DNA repair positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this natural compound.

References

- 1. Frontiers | Neuroprotective Effects of this compound (Anthocyanin) Against Glutamatergic Excitotoxicity in Neuroblastoma Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breast cancer susceptibility protein 1 (BRCA1) rescues neurons from cerebral ischemia/reperfusion injury through NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRCA1 interacts with Nrf2 to regulate antioxidant signaling and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticarcinogenic Potential of Kuromanin Chloride: A Technical Guide

An In-Depth Examination of the Preclinical Evidence, Mechanisms of Action, and Experimental Protocols for a Promising Natural Compound in Oncology Research.

Introduction

Kuromanin chloride, also known as chrysanthemin or cyanidin-3-O-glucoside chloride, is a prominent member of the anthocyanin family of flavonoids, abundantly found in a variety of pigmented fruits and vegetables. Beyond its role as a natural colorant, a growing body of scientific evidence has illuminated its potential as a potent anticarcinogenic agent. This technical guide provides a comprehensive overview of the current state of research into the anticancer properties of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Molecular Mechanisms of Anticarcinogenic Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting key cellular processes involved in tumor initiation, promotion, and progression. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A hallmark of this compound's anticarcinogenic activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

-

Mitochondrial Pathway: this compound has been shown to disrupt the mitochondrial membrane potential in cancer cells.[1][2] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A key event in this pathway is the alteration of the ratio between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. This compound treatment has been observed to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[3]

-

Caspase Activation: The initiation of the apoptotic cascade culminates in the activation of a family of cysteine proteases known as caspases. This compound treatment has been demonstrated to activate key executioner caspases, such as caspase-3 and caspase-9, leading to the cleavage of cellular substrates and the orderly dismantling of the cancer cell.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents cancer cells from replicating their DNA and dividing. Studies have shown that this compound can induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines.[4] This effect is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways

This compound's anticancer effects are underpinned by its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby downregulating this pro-survival pathway in cancer cells.[1][4]

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound has been demonstrated to suppress the activation of NF-κB in colorectal cancer cells, contributing to its anti-inflammatory and anticancer effects.

-

MAPK, STAT3 Signaling: Research has also indicated that this compound can modulate other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are involved in various aspects of tumorigenesis.[4]

Caption: Signaling pathways affected by this compound.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Reference |

| HeLa | Cervical Cancer | 400 (as a single agent) | Not Specified | [1] |

| HeLa | Cervical Cancer | 6.435 (in combination with Cisplatin) | Not Specified | [1] |

| MCF-7 | Breast Cancer | 110 | 24 | [2] |

| MCF-7 | Breast Cancer | 60 | 48 | [2] |

| MKN-45 | Gastric Cancer | 87 µM | 24, 48, 72 | [4] |

| AGS | Gastric Cancer | >100 µM | 24, 48, 72 | [4] |

| HGC-27 | Gastric Cancer | >100 µM | 24, 48, 72 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, passage number, and assay methodology.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments commonly used to evaluate the anticarcinogenic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.